molecular formula C22H35ClN4O7 B1663094 Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone CAS No. 65144-34-5

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone

Cat. No. B1663094
CAS RN: 65144-34-5
M. Wt: 503 g/mol
InChI Key: PJGDFLJMBAYGGC-XLPNERPQSA-N
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Description

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone (MeOSu-AAPV-CMK) is a cell-permeable inhibitor of human leukocyte elastase (HLE). HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes. When released from the cell, it can hydrolyze elastin and collagen .


Synthesis Analysis

This compound is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Val by conversion of the terminal carboxy group to the corresponding chloromethyl ketone .


Molecular Structure Analysis

The empirical formula of this compound is C22H35ClN4O7 . It is a tetrapeptide, cell-permeable, and non-cytotoxic inhibitor .


Chemical Reactions Analysis

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone is used in peptide synthesis to facilitate the bonding of two amino acids during the synthesis process .


Physical And Chemical Properties Analysis

The compound is a methyl ester and an α-chloroketone . It has a molecular weight of 502.99 .

Scientific Research Applications

Inhibition of Elastase and Its Effects

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone (MAAPVCK) has been extensively studied for its role as an inhibitor of elastase, a protease enzyme. In one study, MAAPVCK demonstrated the ability to moderate elastase-induced emphysema in hamsters, either by pretreatment or post-treatment. This synthetic elastase inhibitor reduced the severity of emphysema when administered intratracheally either before or after the introduction of elastase (Stone et al., 2015).

Interaction with Proteinase K

Another significant application is in the study of enzyme-inhibitor interactions, particularly with proteinase K. For instance, the crystal structure of the transition state analog complex formed between proteinase K and MAAPVCK was determined, providing insights into the biochemical and structural aspects of enzyme inhibition (Wolf et al., 1994).

Applications in Lung Injury Models

MAAPVCK has been used in research exploring lung injury mechanisms. A study found that pretreatment with MAAPVCK could prevent acute edematous injury in isolated rat lungs induced by glucose oxidase and human neutrophil elastase (Baird et al., 1986).

Role in Experimental Emphysema

In a mouse model, oral administration of an elastase inhibitor, including MAAPVCK, prior to elastase exposure was found to protect against alveolar deformation, indicating a potential therapeutic approach for lung diseases (Janoff & Dearing, 1980).

Inhibitory Activity Studies

MAAPVCK's inhibitory activity has been compared with other proteolytic inhibitors, shedding light on the specificity and efficacy of different inhibitor types (Kore et al., 2009).

Exploring Biochemical Mechanisms

Its use in various biochemical studies has aided in understanding complex interactions in biological systems, such as the modulation of proteolytic activities and the mechanistic details of enzyme inhibition and substrate recognition (Lucey & Stone, 1982).

Safety And Hazards

Excessive amounts of HLE activity have been implicated in diseases such as rheumatoid arthritis, emphysema, and cystic fibrosis . When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes according to EN 374) is recommended .

Future Directions

For future storage and stability, the product should be stored at −20 °C. It is stable for one year when stored as recommended. Stock solutions should be stored in frozen aliquots at −20 °C. The material should be allowed to warm to room temperature before use to ensure stability .

properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGDFLJMBAYGGC-XLPNERPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215459
Record name Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone

CAS RN

65144-34-5
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65144-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Janoff, R Dearing - American Review of Respiratory Disease, 1980 - atsjournals.org
… The data in this paper clearly show that pretreatment of mice with methoxysuccinyl-alanyl-alanylprolyl-valine chloromethyl ketone, administered orally 15 min before instillation of …
Number of citations: 65 www.atsjournals.org
A Janoff, R Dearing - Biochemistry, Pathology and Genetics of Pulmonary …, 1981 - Elsevier
… A single dose of 300 µg of methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone dissolved in water was administered by stomach tube to a small group of mice. The enzyme (…
Number of citations: 5 www.sciencedirect.com
K TAKEUCHI, H WOOD, RT SWANK - academia.edu
… from Vega Biochemicals, Tucson, AZ; Z-glycyl-leucyl-phenylalanine chloromethyl ketone (Z-GIy-Leu-Phe-CH2CI), and methoxysuccinyl-alanyl-alanyl-prolylvaline chloromethyl ketone (…
Number of citations: 0 www.academia.edu
L Ottonello, AL Epstein, M Mancini… - Journal of Leucocyte …, 2004 - academic.oup.com
… , succinyl-alanyl-alanyl-phenyl-p-nitroanilide, N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-p-nitroanilide, and N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-chloromethyl ketone (…
Number of citations: 36 academic.oup.com
KH Takeuchi, MP McGARRY, RT Swank - The Journal of experimental …, 1987 - rupress.org
… Vega Biotechnologies, Inc., Tucson, AZ; Z-glycylleucyl-phenylalanine chloromethyl ketone (Z-Gly-Leu-Phe-CH 2Cl), and methoxysuccinylalanyl-alanyl-prolyl-valine chloromethyl ketone …
Number of citations: 27 rupress.org
K Takeuchi, H Wood, RT Swank - The Journal of experimental medicine, 1986 - rupress.org
… from Vega Biochemicals, Tucson, AZ; Z-glycyl-leucyl-phenylalanine chloromethyl ketone (Z-GIy-Leu-Phe-CH2CI), and methoxysuccinyl-alanyl-alanyl-prolylvaline chloromethyl ketone (…
Number of citations: 77 rupress.org
K Okano, Y Aoki, H Shimizu, M Naruto - Biochemical and biophysical …, 1990 - Elsevier
We have cloned a full length cDNA for human leukocyte elastase (HLE, EC 3.4.21.37)/medullasin from the cDNA library of human leukemic cell line, ML3. Recombinant plasmid for the …
Number of citations: 21 www.sciencedirect.com
KH Takeuchi, RT Swank - Journal of Biological Chemistry, 1989 - Elsevier
Previous studies have established that mature neutrophils from the peritoneal cavity, blood, and bone marrow of beige (Chédiak-Higashi syndrome) mice essentially lack activities of …
Number of citations: 36 www.sciencedirect.com
R DUNLAP - Pulmonary Emphysema: The …, 1991 - New York Academy of Sciences
Number of citations: 0

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